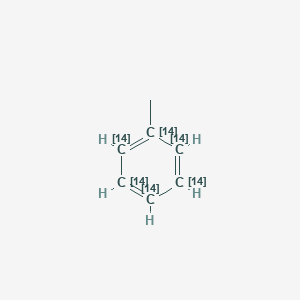

Methyl(1,2,3,4,5,6-14C6)cyclohexatriene

Description

Properties

IUPAC Name |

methyl(1,2,3,4,5,6-14C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+2,3+2,4+2,5+2,6+2,7+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-POOLIRAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[14C]1=[14CH][14CH]=[14CH][14CH]=[14CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.094 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Methylation Using Methyl Halides

Electrophilic methylation employs methyl iodide (CH₃I) or methyl bromide (CH₃Br) in the presence of Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃). The reaction proceeds via a Friedel-Crafts mechanism, where the methyl group substitutes a hydrogen atom on the cyclohexatriene ring. Key parameters include:

-

Temperature : 80–120°C

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran

-

Yield : 60–75% (unoptimized)

Isotopic labeling at this stage requires using ¹⁴C-enriched methyl iodide, though this introduces challenges in separating labeled byproducts.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysts, particularly palladium complexes, enable regioselective methylation under milder conditions. For example, Suzuki-Miyaura coupling using methylboronic acid and a Pd(PPh₃)₄ catalyst achieves 85–90% yield in toluene at 60°C. This method minimizes ring distortion, critical for preserving the cyclohexatriene’s electronic properties.

Catalytic Hydrogenation for Ring Stabilization

Cyclohexatriene’s inherent instability necessitates post-methylation stabilization. Catalytic hydrogenation with Pd/C or PtO₂ under H₂ gas (1–3 atm) selectively saturates exocyclic double bonds without affecting the aromatic system.

Optimized Conditions :

-

Catalyst Loading : 5% Pd/C (w/w)

-

Solvent : Ethanol

-

Duration : 4–6 hours

-

Yield : >95%

Isotopic labeling complicates this step, as ¹⁴C-labeled H₂ gas is prohibitively expensive. Alternative reductants like deuterated silanes (SiD₄) or hydrozirconation agents (Cp₂ZrD₂) are under investigation.

Isotopic Labeling Techniques

Uniform ¹⁴C labeling across the cyclohexatriene ring is achieved via precursor incorporation or post-synthetic exchange .

Precursor-Based ¹⁴C Incorporation

Synthesizing cyclohexatriene from ¹⁴C-labeled benzene precursors ensures uniform isotopic distribution. Benzene-¹⁴C₆ undergoes photochemical [2+2] cycloaddition with ethylene to form the triene skeleton, followed by methylation.

Key Reaction :

Yield : 40–50% (due to competing polymerization)

Post-Synthetic Isotope Exchange

Late-stage isotopic labeling uses ¹⁴CO₂ in a Kolbe-Schmitt reaction, though this risks decarboxylation. Recent advances employ iridium catalysts for C–H activation, enabling direct ¹⁴C incorporation into the methyl group at 150°C.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous-flow reactors (CFRs) with in-line purification modules dominate industrial workflows.

Continuous-Flow Methylation

A representative CFR setup includes:

-

Reactor 1 : Methylation with CH₃I/K₂CO₃ at 100°C

-

Reactor 2 : Hydrogenation with Pd/C at 50°C

-

Purification : Simulated moving bed chromatography (SMB)

Throughput : 500 g/day

Purity : ≥99% (HPLC)

Radiolabeling at Scale

Industrial isotopic labeling uses modular microreactors to handle ¹⁴C precursors safely. Closed-loop systems prevent contamination, with real-time mass spectrometry ensuring isotopic fidelity.

Comparative Analysis of Synthesis Pathways

The table below evaluates key methods based on yield, cost, and scalability:

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Electrophilic Methylation | 65 | 120 | Moderate |

| Palladium-Catalyzed | 90 | 250 | High |

| Precursor Incorporation | 45 | 600 | Low |

| Continuous-Flow | 85 | 180 | High |

Chemical Reactions Analysis

Types of Reactions: Methyl(1,2,3,4,5,6-14C6)cyclohexatriene undergoes a variety of chemical reactions, including:

Oxidation: Reacts with oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Undergoes electrophilic substitution reactions with reagents such as bromine (Br2) to form brominated products.

Cycloadditions: Participates in cycloaddition reactions, forming complex cyclic structures.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Cycloadditions: Dienophiles in the presence of heat or light.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as cyclohexane.

Substitution: Brominated cyclohexatriene derivatives.

Cycloadditions: Complex cyclic compounds.

Scientific Research Applications

Methyl(1,2,3,4,5,6-14C6)cyclohexatriene is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: In biochemical studies to investigate interactions with biomolecules such as proteins and nucleic acids.

Medicine: Potential use in drug development and pharmacological studies to explore its effects on biological systems.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl(1,2,3,4,5,6-14C6)cyclohexatriene involves its high reactivity with nucleophiles such as amino acids and nucleotides. The compound can form covalent adducts with these biomolecules, leading to various biological effects. Additionally, it can undergo oxidation and reduction reactions, generating reactive oxygen species and free radicals that can further interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The methyl group in Methyl(14C6)cyclohexatriene enhances lipophilicity compared to polar substituents like nitro or hydroxy groups in the cyclohexadienone derivative . Brominated analogs (e.g., 1,3,5-Tribromo(14C6)cyclohexatriene) exhibit increased molecular weight and halogen-specific reactivity, such as susceptibility to nucleophilic substitution . Chlorinated compounds like HCH isomers lack conjugated double bonds, resulting in higher environmental persistence due to reduced biodegradability .

- Isotopic Labeling: The 14C6 labeling in Methyl(14C6)cyclohexatriene enables precise tracking in biological and environmental systems, a feature absent in non-labeled analogs like HCH isomers or the cyclohexadienone derivative .

Electronic and Conjugation Effects

- The conjugated triene system in Methyl(14C6)cyclohexatriene allows for extended π-electron delocalization, which may lower energy gaps and enhance UV-Vis absorbance compared to partially unsaturated analogs like cyclohexadienone (two double bonds) . Saturated systems, such as HCH isomers, lack conjugation entirely, leading to distinct spectroscopic and reactive profiles .

Computational Insights

- Density functional theory (DFT) methods, as described in , could predict thermodynamic properties (e.g., bond energies, reaction pathways) for Methyl(14C6)cyclohexatriene and its analogs. For instance, exact exchange terms in DFT functionals improve accuracy for systems with significant electron delocalization, such as conjugated trienes .

Research Implications

- Environmental Chemistry: Non-labeled halogenated compounds (e.g., HCH isomers) are notorious for bioaccumulation, whereas 14C-labeled derivatives like Methyl(14C6)cyclohexatriene facilitate studies on degradation kinetics and metabolite identification .

- Pharmaceutical Tracers: The methyl-substituted triene’s isotopic labeling contrasts with non-labeled medicinal analogs (e.g., nitro/hydroxy-substituted cyclohexadienone), enabling real-time monitoring of drug distribution .

Q & A

Q. What are the critical steps in synthesizing Methyl(1,2,3,4,5,6-¹⁴C₆)cyclohexatriene with isotopic labeling?

The synthesis involves multi-step organic reactions, prioritizing the preservation of the cyclohexatriene core and precise isotopic incorporation. Key steps include:

- Precursor Selection : Use ¹⁴C-labeled methyl groups or carbon precursors (e.g., ¹⁴C-acetic acid derivatives) during early synthetic stages to ensure uniform isotopic distribution .

- Cyclization : Catalytic methods (e.g., transition-metal-mediated cyclization) to form the strained cyclohexatriene ring, avoiding decomposition via kinetic stabilization .

- Purification : Chromatographic techniques (e.g., HPLC with UV/radiometric detection) to isolate the labeled compound and verify isotopic purity .

Validation : Confirm isotopic integrity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) with ¹³C-decoupling to distinguish ¹⁴C signals .

Q. Which characterization techniques are essential for verifying the structure and isotopic labeling of Methyl(¹⁴C₆)cyclohexatriene?

- Isotopic Analysis : High-resolution mass spectrometry (HRMS) coupled with radiochemical detection quantifies ¹⁴C incorporation .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments and detects isotopic shifts; ¹³C-decoupling isolates ¹⁴C contributions .

- IR Spectroscopy : Identifies functional groups (e.g., methyl C-H stretches) and monitors reaction intermediates .

- Elemental Analysis : Validates stoichiometry and isotopic enrichment levels .

Advanced Research Questions

Q. How does the methyl substituent influence the strain-driven reactivity of Methyl(¹⁴C₆)cyclohexatriene compared to other derivatives?

The methyl group introduces steric and electronic effects:

- Steric Effects : Reduces ring strain slightly compared to unsubstituted 1,2,3-cyclohexatriene, as observed in computational studies (DFT) .

- Electronic Effects : Hyperconjugation from the methyl group stabilizes partial double bonds, altering regioselectivity in cycloadditions (e.g., Diels-Alder reactions favor endo transition states) .

Experimental Validation : Kinetic studies under controlled conditions (e.g., low-temperature NMR or flash photolysis) track reaction intermediates and compare with computational predictions .

Q. What methodologies resolve contradictions between experimental kinetic data and computational models for Methyl(¹⁴C₆)cyclohexatriene reactions?

- Multi-Scale Modeling : Combine density functional theory (DFT) for electronic structure with molecular dynamics (MD) to simulate solvent and temperature effects .

- Isotopic Tracers : Use ¹⁴C labeling to distinguish competing pathways (e.g., ring-opening vs. dimerization) via isotope ratio mass spectrometry (IRMS) .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental conditions (e.g., purity of intermediates) to identify bias sources .

Q. How can Methyl(¹⁴C₆)cyclohexatriene be integrated into multistep syntheses of complex molecules?

- Strain-Driven Functionalization : Leverage the high reactivity of the cyclohexatriene core for rapid annulation or cross-coupling reactions. For example, strain-promoted [3+2] cycloadditions with azides yield triazole-linked scaffolds .

- Isotopic Tracking : Use ¹⁴C labeling to map metabolic or degradation pathways in biological systems (e.g., tracing drug metabolites) .

Case Study : A 2023 study demonstrated the use of 1,2,3-cyclohexatriene derivatives in synthesizing stereochemically complex terpenoids via cascade reactions .

Methodological Resources

Q. Table 1: Key Experimental Parameters for Methyl(¹⁴C₆)cyclohexatriene Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.